![molecular formula C9H7F3N4 B1421030 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 1240526-22-0](/img/structure/B1421030.png)

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline

説明

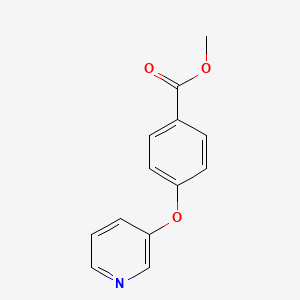

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a versatile organic compound with wide-ranging applications in scientific research and industrial settings . It is derived from aniline, a compound found naturally in various substances .

Synthesis Analysis

The synthesis of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline involves several steps. It has been used in the synthesis of 4-(trialkylmethyl)anilines . The intermediate was formed by a Pd-catalyzed coupling reaction .Molecular Structure Analysis

The molecular structure of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline can be represented by the formula CF3C6H4NH2 . Its molecular weight is 161.12 .Chemical Reactions Analysis

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline has been used as a synthetic building block . It has been involved in various chemical reactions, including the synthesis of 4-(trialkylmethyl)anilines .Physical And Chemical Properties Analysis

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a liquid at room temperature . It has a refractive index of 1.483 , a boiling point of 83 °C , and a density of 1.283 g/mL at 25 °C .科学的研究の応用

- Trifluoromethylated compounds, like the one you mentioned, are abundant in more than 20% of pharmaceutical and agrochemical products . This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs over the last decade .

- Trifluoromethylated compounds are also used in transition metal-mediated trifluoromethylation reactions .

- These reactions involve the construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

- 1,5-Disubstituted triazoles, which are structurally similar to your compound, have gained interest among peptidic foldamers .

- They are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .

- These compounds can be used to create structural diversity when inserted into various peptide sequences .

Pharmaceuticals and Agrochemicals

Transition Metal-Mediated Trifluoromethylation Reactions

Peptidomimetic Applications

Foldamers

- Aryl trifluoromethyl diazoalkanes and diazirines, which are structurally similar to your compound, have been used in synthetic transformations .

- These compounds serve as precursors of stabilized metal carbenes, which are donor−acceptor-substituted .

- They have been highlighted for their versatility in applications toward a wide range of synthetic transformations .

- Trifluoromethylated compounds can be used in photocatalytic radical reactions .

- This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions .

- These reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .

Synthetic Transformations

Photocatalytic Radical Reactions

Safety And Hazards

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is considered hazardous. It is toxic if swallowed, causes serious eye damage, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

4-[5-(trifluoromethyl)triazol-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)8-5-14-15-16(8)7-3-1-6(13)2-4-7/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKHUEPKVZUTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=CN=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)

![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)